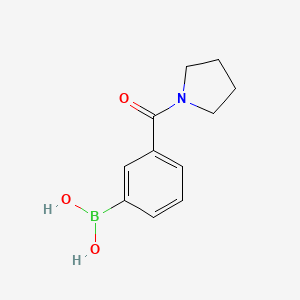

3-(Pyrrolidine-1-carbonyl)phenylboronic acid

CAS No.: 723281-53-6

Cat. No.: VC2365175

Molecular Formula: C11H14BNO3

Molecular Weight: 219.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 723281-53-6 |

|---|---|

| Molecular Formula | C11H14BNO3 |

| Molecular Weight | 219.05 g/mol |

| IUPAC Name | [3-(pyrrolidine-1-carbonyl)phenyl]boronic acid |

| Standard InChI | InChI=1S/C11H14BNO3/c14-11(13-6-1-2-7-13)9-4-3-5-10(8-9)12(15)16/h3-5,8,15-16H,1-2,6-7H2 |

| Standard InChI Key | SXTMJRKRWYTPLI-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=CC=C1)C(=O)N2CCCC2)(O)O |

| Canonical SMILES | B(C1=CC(=CC=C1)C(=O)N2CCCC2)(O)O |

Introduction

3-(Pyrrolidine-1-carbonyl)phenylboronic acid is a chemical compound with the molecular formula C11H14BNO3 and a molecular weight of approximately 219.05 g/mol . This compound is a boronic acid derivative, which is a class of compounds known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds between unsaturated organic compounds.

Synthesis and Applications

The synthesis of 3-(pyrrolidine-1-carbonyl)phenylboronic acid typically involves the reaction of a suitable aryl halide with a boronic acid precursor in the presence of a palladium catalyst. This compound is used as a building block in organic synthesis, particularly for the preparation of complex molecules through cross-coupling reactions.

Applications in Organic Synthesis

-

Suzuki-Miyaura Cross-Coupling: This compound can be used to introduce the pyrrolidine-1-carbonylphenyl moiety into other molecules, facilitating the synthesis of complex organic compounds.

-

Pharmaceutical Research: Boronic acids are explored for their potential biological activities, including enzyme inhibition and drug development.

Related Compounds

Several related compounds have been synthesized and studied for their properties and applications:

-

4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid: This compound has a fluorine atom on the phenyl ring, altering its reactivity and potential applications .

-

5-Bromo-3-(pyrrolidine-1-carbonyl)phenylboronic acid: This compound includes a bromine atom, which can be used for further chemical transformations .

-

4-Chloro-3-(pyrrolidine-1-carbonyl)phenylboronic acid: This compound features a chlorine atom, providing another option for varying the reactivity of the boronic acid .

Safety and Handling

Handling boronic acids requires caution due to their potential reactivity and sensitivity to moisture. Safety data sheets (SDS) should be consulted for specific handling instructions.

| Safety Information | Description |

|---|---|

| Hazard Statements | Not specifically listed for this compound, but boronic acids generally require careful handling. |

| Precautionary Statements | Follow standard laboratory safety protocols. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume